molecular formula C10H16N2O2 B6596638 tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate CAS No. 1700164-77-7

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate

Cat. No.: B6596638
CAS No.: 1700164-77-7
M. Wt: 196.25 g/mol
InChI Key: SWOZAAWMLQQZOL-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate ( 1700164-77-7) is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It belongs to the class of Boc-protected amines, specifically featuring a carbamate group on a methyl linker attached to a 1H-pyrrole ring, as represented by the SMILES notation O=C(OC(C)(C)C)NCC1=CNC=C1 . This protection makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound is part of the broader pyrrole family, a five-membered nitrogen-containing heterocycle that has garnered significant attention due to its extensive biological, agrochemical, and pharmaceutical activities . Pyrrole derivatives are recognized for their good water solubility, salt formation ability, and stability, making them key skeletons in many bioactive molecules . Researchers utilize this Boc-protected reagent as a synthetic intermediate to explore the development of new nitrogen-heterocycle derivatives with potential biological activity. This product is intended for research and development use only in a laboratory setting. It is not intended for personal, medicinal, or drug use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOZAAWMLQQZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700164-77-7
Record name tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate
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Preparation Methods

Direct Boc Protection of 3-(Aminomethyl)pyrrole

The most straightforward method involves reacting 3-(aminomethyl)pyrrole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or methyl-THF is commonly employed for deprotonation, followed by Boc-anhydride addition at 0–5°C. For example, 60 g of 3-(aminomethyl)pyrrole dissolved in 240 mL anhydrous methyl-THF reacts with 24 g NaH under nitrogen, yielding the Boc-protected product after 1–3 hours.

Challenges :

  • Pyrrole’s electron-rich structure complicates regioselective amination.

  • Side reactions like over-alkylation occur without strict temperature control.

Pyrrole Ring Construction via Paal-Knorr Synthesis

An alternative route synthesizes the pyrrole ring after introducing the Boc group. For instance, tert-butyl (3-oxopropyl)carbamate reacts with ammonium acetate in acetic acid to form the pyrrole core via cyclization. This method avoids handling unstable 3-(aminomethyl)pyrrole but requires precise stoichiometry to prevent dimerization.

Optimization Data :

ParameterOptimal RangeYield Impact
Temperature80–90°C+15%
Ammonium Acetate1.5 equiv+20%
Reaction Time4–6 hours+10%

Solvent and Base Selection

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like THF or methyl-THF enhance Boc-anhydride reactivity by stabilizing the deprotonated amine intermediate. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Comparative Solvent Performance :

SolventYield (%)Purity (%)
Anhydrous THF7899.5
Methyl-THF8299.8
Dichloromethane6598.2
Toluene5897.1

Base Optimization

Strong bases like NaH or potassium tert-butoxide (t-BuOK) achieve >95% deprotonation efficiency, whereas weaker bases (e.g., triethylamine) result in incomplete Boc protection.

Base Performance :

BaseEquivalentYield (%)
Sodium Hydride2–482
t-BuOK2–479
Triethylamine3–545

Purification and Crystallization Techniques

Acidic Workup and Crystallization

Post-reaction, the crude product is dissolved in a water-organic solvent mixture (e.g., isopropyl ether/n-heptane) and adjusted to pH 4–6 with dilute HCl. Cooling to −10°C induces crystallization, yielding >99% purity after filtration.

Key Steps :

  • Volume Reduction : Distill the crude solution to 1/3 volume under vacuum.

  • pH Adjustment : Add purified water (3:1 v/v) and adjust to pH 5.

  • Crystallization : Cool to −10°C for 12 hours, then filter and dry.

Chromatographic Purification

For small-scale synthesis, silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves Boc-protected products from unreacted starting materials. However, this method is less feasible for industrial-scale production due to cost and time constraints.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
Boc Anhydride12045
Sodium Hydride8030
Solvents2510
Energy2015

Recent Advances and Alternatives

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of (1H-pyrrol-3-yl)methylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemistry: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It helps in the protection of amino groups during peptide bond formation.

Medicine: this compound is used in the development of pharmaceutical intermediates. It serves as a building block for the synthesis of various bioactive molecules.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents unwanted reactions at the amine site during chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.

Molecular Targets and Pathways: The primary molecular target of this compound is the amine group of amino acids or peptides. The compound forms a stable carbamate linkage with the amine, protecting it from nucleophilic attack or oxidation during subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl(1-methyl-5-((4-(1-methyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl)phenyl)carbamoyl)-1H-pyrrol-3-yl)carbamate (41)

  • Structure : Features a pyrrole core substituted with a tert-butyl carbamate and a phenyl-linked piperidine-carbonyl group.
  • Molecular formula : C${28}$H${35}$N$5$O$4$.
  • Molecular weight : 505.62 g/mol.
  • Key data : Synthesized in 50% yield (light yellow solid; m/z: 506.2 [M+H]+) .

tert-Butyl (pyrrolidine-3-ylmethyl)carbamate (12)

  • Structure: Saturated pyrrolidine ring (non-aromatic) with a tert-butyl carbamate group.
  • Molecular formula : C${10}$H${20}$N$2$O$2$.
  • Molecular weight : 200.28 g/mol.
  • Key data : Synthesized via hydrogenation of a benzyl-protected precursor (Pd/C, H$_2$), yielding a flexible scaffold for drug design .
  • Comparison : The saturated pyrrolidine offers conformational flexibility, favoring interactions with hydrophobic enzyme pockets, unlike the rigid pyrrole system.

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate

  • Structure : Hydroxypyrrolidine ring with a tert-butyl carbamate group.
  • Molecular formula : C$9$H${18}$N$2$O$3$.
  • Molecular weight : 202.25 g/mol.
  • Key data : Available as a hydrochloride salt (97% purity; m/z: 238.71 [M+H]+ for hydrochloride form) .
  • Comparison : The hydroxyl group enhances solubility and hydrogen-bonding capacity, beneficial for aqueous-phase reactions or targeting polar binding sites.

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

  • Structure : Pyrrolidine ring substituted with a bromopyridinyl group.
  • Molecular formula : C${15}$H${20}$BrN$3$O$2$.
  • Molecular weight : 370.24 g/mol.
  • Key data : Bromine atom enables further functionalization (e.g., cross-coupling) in medicinal chemistry .
  • Comparison: The bromopyridine moiety introduces a halogen bond donor site, differentiating it from non-halogenated analogs.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate C${10}$H${16}$N$2$O$2$ 200.25 Pyrrole core, aromatic, drug intermediate
Compound 41 C${28}$H${35}$N$5$O$4$ 505.62 50 Piperidine substituent, lipophilic
Compound 12 C${10}$H${20}$N$2$O$2$ 200.28 Saturated pyrrolidine, flexible scaffold
Hydroxypyrrolidine carbamate C$9$H${18}$N$2$O$3$ 202.25 Hydroxyl group, enhanced solubility
Bromopyridinyl carbamate C${15}$H${20}$BrN$3$O$2$ 370.24 Bromine for cross-coupling

Biological Activity

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is a chemical compound that features a pyrrole ring, a carbamate functional group, and a tert-butyl substituent. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. The compound's interactions with biological targets are of significant interest, particularly regarding its inhibitory effects on specific enzymes and receptors.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₂O₂
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : tert-butyl N-(1H-pyrrol-3-yl)methylcarbamate

The presence of the tert-butyl group contributes to the steric hindrance, influencing the compound's binding affinity to various molecular targets. The carbamate moiety allows for the formation of hydrogen bonds, which can modulate the activity of target enzymes and receptors.

Research indicates that this compound may function as an allosteric inhibitor for specific enzymes. Allosteric modulation occurs when a molecule binds to a site other than the active site, leading to changes in enzyme activity. This property is particularly relevant in therapeutic contexts where modulation of enzyme activity can lead to beneficial effects in disease states.

Interaction with SHP2

One notable target for this compound is SHP2 (Src homology region 2 domain-containing phosphatase 2) . Inhibiting SHP2 has therapeutic implications in various diseases, including cancer and metabolic disorders. Studies suggest that this compound can effectively inhibit SHP2 activity through allosteric mechanisms, thereby altering its regulatory functions in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives, including this compound:

  • Inhibition of Enzyme Activity :
    • In vitro assays demonstrated that compounds similar to this compound exhibited significant inhibitory effects on enzyme activities related to cancer progression.
    • The compound's ability to modulate SHP2 activity suggests potential applications in targeted cancer therapies.
  • Antioxidant Properties :
    • Some derivatives have been studied for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress-related damage.
    • The antioxidant activity can contribute to neuroprotective effects, especially relevant in neurodegenerative diseases.

Comparative Biological Activity Table

Compound NameStructure TypeTarget EnzymeIC50 (µM)Biological Activity
This compoundPyrrole derivativeSHP2TBDInhibitor
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamateCyclic derivativeSHP2TBDInhibitor
2-Cyanopyrrole DerivativesPyrrole derivativeTyrosinase12.5Inhibitor

Note: IC50 values are indicative and require further experimental validation.

Q & A

Q. Can this compound act as a chiral building block for asymmetric synthesis?

  • Methodological Answer : Yes, the pyrrolidine ring’s stereocenter enables chiral resolution. Use chiral HPLC (Chiralpak IA column, hexane/IPA eluent) to separate enantiomers. Applications include synthesizing β-amino alcohols for catalysis or peptidomimetics .

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